molecular formula C7H12O B14687880 4-Methoxy-4-methylpent-2-yne CAS No. 24642-05-5

4-Methoxy-4-methylpent-2-yne

Cat. No.: B14687880
CAS No.: 24642-05-5
M. Wt: 112.17 g/mol
InChI Key: OWIHGBPMYWUJCG-UHFFFAOYSA-N
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Description

Significance of Alkynes and Ethers in Contemporary Organic Synthesis

Alkynes are fundamental building blocks in organic synthesis, prized for their high degree of unsaturation which allows for a wealth of transformations. rsc.org The carbon-carbon triple bond can undergo a variety of addition reactions, serve as a precursor to other functional groups, and participate in powerful carbon-carbon bond-forming reactions such as the Sonogashira, Glaser, and Click cycloadditions. rsc.org The linear geometry of the alkyne moiety also imparts specific conformational constraints on molecules, which can be exploited in the design of complex three-dimensional structures.

Ethers, characterized by the C-O-C linkage, are generally considered to be relatively unreactive, making them excellent protecting groups for alcohols and as solvents for a wide range of chemical reactions. However, the ether linkage can be cleaved under specific, often harsh, conditions. The presence of an ether, particularly in proximity to other functional groups, can influence the electronic environment and reactivity of a molecule.

Historical Context of Propargylic Ether Chemistry

The chemistry of ethers has a long history, with early descriptions of the synthesis of diethyl ether dating back to the 13th century. The term "ether" itself was applied to a range of volatile substances in the early 19th century. Propargylic ethers, a specific class of ethers containing a propargyl group (a C≡C-CH₂- moiety), have emerged as particularly versatile intermediates in organic synthesis. Their utility stems from the combined reactivity of the alkyne and the influence of the adjacent ether oxygen. The synthesis of propargyl ethers has traditionally been achieved through the substitution of pre-functionalized alkynes, but more direct methods involving the C-H activation of unactivated alkynes are a more recent development. nih.gov

Molecular Architecture and Inherent Reactivity of 4-Methoxy-4-methylpent-2-yne

The molecular structure of this compound consists of a five-carbon pent-2-yne chain. A methoxy (B1213986) group (-OCH₃) and a methyl group (-CH₃) are attached to the fourth carbon atom. This substitution pattern at the propargylic position is crucial to its reactivity. The presence of the ether oxygen atom influences the electron density of the alkyne and can participate in chelation to metal catalysts, thereby directing the outcome of certain reactions.

The inherent reactivity of propargylic ethers is diverse. They can undergo a variety of transformations, including:

Rearrangement Reactions: Propargylic ethers are known to undergo rearrangement reactions, such as the Meyer-Schuster rearrangement, to form α,β-unsaturated carbonyl compounds. wikipedia.org

Addition Reactions: The alkyne can undergo addition reactions with various reagents.

Cyclization Reactions: The dual functionality of the alkyne and ether can be exploited in intramolecular cyclization reactions to form heterocyclic compounds.

Metal-Catalyzed Reactions: Propargylic ethers are excellent substrates in a variety of metal-catalyzed reactions, including cross-coupling and isomerization reactions. researchgate.net

Below is a table summarizing some of the key structural and chemical features of this compound.

PropertyValue
Molecular Formula C₇H₁₂O
CAS Number 24642-05-5
Key Functional Groups Alkyne, Ether
Class of Compound Propargylic Ether

Overview of Research Trajectories for Alkynyl Ether Systems

Current research on alkynyl ether systems is focused on several key areas. There is a continuous effort to develop new and more efficient methods for their synthesis, including catalytic and environmentally benign approaches. nih.gov The exploration of their reactivity in novel transformations is another major focus, with an emphasis on developing stereoselective and enantioselective reactions. acs.org Alkynyl ethers are also being investigated as monomers for the synthesis of novel polymers with interesting electronic and material properties. Furthermore, the unique reactivity of alkynyl ethers makes them valuable tools in the synthesis of complex natural products and pharmaceuticals. nih.gov The development of new catalytic systems that can selectively activate and functionalize the different reactive sites within a propargylic ether is a particularly active area of research. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24642-05-5

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

4-methoxy-4-methylpent-2-yne

InChI

InChI=1S/C7H12O/c1-5-6-7(2,3)8-4/h1-4H3

InChI Key

OWIHGBPMYWUJCG-UHFFFAOYSA-N

Canonical SMILES

CC#CC(C)(C)OC

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Methoxy 4 Methylpent 2 Yne and Analogues

De Novo Synthesis of the 4-Methylpent-2-yne Scaffold

The initial and critical phase in the synthesis of 4-methoxy-4-methylpent-2-yne is the construction of the 4-methylpent-2-yne backbone. This can be achieved through various modern synthetic strategies, including the transformation of alkenes to alkynes and the utilization of gem-dihalocyclopropane intermediates.

Alkene-to-Alkyne Transformation Strategies

A common and effective method for synthesizing alkynes is through the conversion of alkenes. masterorganicchemistry.comchemistrysteps.com This process typically involves a two-step sequence: halogenation of the alkene followed by a double dehydrohalogenation reaction. masterorganicchemistry.comlibretexts.org

The first step is the halogenation of a suitable alkene precursor, such as 4-methylpent-2-ene. This is generally accomplished using bromine (Br₂) or chlorine (Cl₂) in an inert solvent like chloromethane (B1201357) to yield a vicinal dihalide. libretexts.org The resulting dihaloalkane then undergoes double elimination upon treatment with a strong base to form the alkyne. masterorganicchemistry.comchemistrysteps.com Sodium amide (NaNH₂) in liquid ammonia (B1221849) is a frequently used base for this transformation due to its strength and the milder reaction temperatures it allows, which can help prevent unwanted isomerization of the triple bond. chemistrysteps.comlibretexts.org The reaction proceeds via two successive E2 elimination steps. youtube.com

Table 1: Alkene-to-Alkyne Transformation via Dihalide Elimination

StepReactantReagentProductDescription
1AlkeneBr₂ or Cl₂Vicinal DihalideHalogenation of the double bond.
2Vicinal DihalideStrong Base (e.g., NaNH₂)AlkyneDouble dehydrohalogenation.

It is important to note that if a terminal alkyne is the target, three equivalents of the base may be necessary, as the terminal alkyne proton is acidic and will react with the base. masterorganicchemistry.com More recent advancements have explored direct dehydrogenation of alkenes to alkynes, although these methods are still emerging. acs.org

Methodologies Employing Gem-Dihalocyclopropane Intermediates

An alternative and powerful strategy for alkyne synthesis involves the use of gem-dihalocyclopropanes as intermediates. acs.org These compounds are readily prepared by the addition of a dihalocarbene, such as dichlorocarbene (B158193) or dibromocarbene, to an alkene. acs.orgacs.org The gem-dihalocyclopropanes can then be converted into alkynes through various ring-opening and rearrangement reactions. rsc.org

The generation of the dihalocarbene is typically achieved by reacting a haloform (e.g., chloroform (B151607) or bromoform) with a strong base. acs.org The subsequent reaction of the gem-dihalocyclopropane often involves treatment with organolithium reagents or other strong bases, leading to the formation of the desired alkyne scaffold. This methodology offers a versatile entry point to a variety of substituted alkynes. acs.org

Functional Group Interconversion for Methoxy (B1213986) Group Introduction

Once the 4-methylpent-2-yne scaffold is in place, the next critical step is the introduction of the methoxy group at the C4 position. This is typically achieved through functional group interconversion, starting from a hydroxyl precursor.

O-Methylation Protocols for Hydroxyl Precursors

The most direct route to introduce a methoxy group is through the O-methylation of the corresponding alcohol, in this case, 4-methylpent-2-yn-4-ol. A variety of methylation agents can be employed for this purpose. Classic methods often utilize reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. smith.edu

For substrates sensitive to harsh conditions, milder and more selective protocols are preferred. One such method involves the use of a base like sodium hydride (NaH) or potassium hydride (KH) to deprotonate the alcohol, followed by the addition of methyl iodide. chemicalforums.com The choice of base is crucial; for instance, n-butyllithium can also be used, but care must be taken as it is also capable of deprotonating terminal alkynes. chemicalforums.com

Table 2: Common O-Methylation Protocols

Reagent SystemBaseMethylating AgentKey Considerations
Williamson Ether SynthesisNaH, KH, or n-BuLiMeI or (CH₃)₂SO₄Strong bases, requires anhydrous conditions. chemicalforums.com
Chan-Lam CouplingCopper CatalystMethylboronic AcidMilder conditions, good for complex molecules. smith.edu

Recent developments in O-methylation include copper-catalyzed Chan-Lam coupling, which utilizes methylboronic acid as the methyl source under oxidative conditions. smith.edu This method offers an alternative to traditional electrophilic methylating agents, which are often toxic. smith.edu

Alkylation Reactions in Propargylic Systems

The introduction of the methoxy group can also be viewed as a nucleophilic substitution at the propargylic position. Propargylic alcohols and their derivatives are versatile substrates for such reactions. researchgate.netnih.gov The hydroxyl group of a propargylic alcohol can be activated to become a better leaving group, facilitating substitution by a methoxy nucleophile.

Alternatively, direct substitution of the hydroxyl group is possible under certain catalytic conditions. For example, gold(III)-catalyzed reactions have been shown to facilitate the nucleophilic substitution of propargylic alcohols with various nucleophiles, including alcohols, under mild conditions. nih.gov Synergistic bimetallic catalysis, for instance using nickel and copper, has also been employed for stereoselective substitutions in propargylic systems. acs.org

Chemo- and Regioselective Considerations in Synthetic Routes

Throughout the synthesis of this compound, chemo- and regioselectivity are paramount.

During the formation of the alkyne from a dihalide, the choice of base and reaction conditions can influence the position of the triple bond. The use of NaNH₂ in liquid ammonia is often preferred for the synthesis of terminal alkynes as it can minimize isomerization to more stable internal alkynes. libretexts.org

In the O-methylation step, chemoselectivity is crucial if other reactive functional groups are present in the molecule. The acidity of the propargylic alcohol (pKa ~13.6 for propargyl alcohol) is significantly higher than that of saturated alcohols, allowing for selective deprotonation and methylation under carefully controlled conditions. wikipedia.org When using organolithium bases, the potential for reaction at a terminal alkyne must be considered. chemicalforums.com

For substitutions in propargylic systems, regioselectivity is a key concern, as Sₙ2' reactions can lead to rearranged products. The choice of catalyst and reaction conditions plays a critical role in controlling the regiochemical outcome of the substitution. nih.gov

Stereochemical Control in this compound Synthesis

The asymmetric synthesis of this compound, which features a chiral quaternary center, presents a formidable challenge. Direct stereoselective formation of the tertiary ether linkage is not extensively documented. Therefore, a common and logical synthetic strategy involves a two-step approach: first, the enantioselective synthesis of the corresponding tertiary propargylic alcohol, 4-methylpent-2-yn-4-ol, followed by a stereospecific O-methylation.

The crucial step in this sequence is the establishment of the chiral center in the propargylic alcohol precursor. This is typically achieved through the asymmetric addition of a methylacetylide equivalent to 2-butanone. A variety of chiral catalysts and reagents have been developed to facilitate such transformations with high enantioselectivity.

One prominent approach involves the use of chiral ligands in conjunction with metal catalysts. For instance, the addition of terminal alkynes to aldehydes and ketones can be catalyzed by zinc triflate (Zn(OTf)₂) in the presence of a chiral ligand like (+)-N-methylephedrine. organic-chemistry.org While initially demonstrated for aldehydes, this methodology can be extended to ketones. The in-situ generated chiral zinc-amino alkoxide complex creates a chiral environment that directs the facial attack of the alkynyl nucleophile on the carbonyl group, leading to the formation of one enantiomer in excess.

Another powerful strategy is the use of chiral prolinol ether-transition metal cooperative catalysis. rsc.org In these systems, a chiral amine, such as a prolinol derivative, activates the carbonyl compound by forming a chiral enamine or iminium ion, while a transition metal, often copper, activates the alkyne. This dual activation mode can lead to highly diastereo- and enantioselective additions.

Furthermore, kinetic resolution of racemic tertiary propargylic alcohols offers an alternative route to obtaining enantiomerically enriched material. nih.gov This method employs a chiral catalyst to selectively react with one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted and thus enriched. For example, copper-hydride catalyzed enantioselective silylation has been shown to be effective for the kinetic resolution of a broad range of tertiary propargylic alcohols. nih.gov

Once the chiral propargylic alcohol, (R)- or (S)-4-methylpent-2-yn-4-ol, is obtained with high enantiomeric purity, the final step is the stereospecific formation of the methyl ether. The Williamson ether synthesis is a classic method for this transformation, involving the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with a methylating agent (e.g., methyl iodide). To ensure that the stereochemical integrity of the chiral center is maintained, the reaction conditions must be carefully controlled to avoid racemization. Typically, the use of a non-nucleophilic base and a polar aprotic solvent at low temperatures is preferred. The reaction is expected to proceed with retention of configuration at the stereocenter, as the C-O bond is not broken during the process.

Table 1: Representative Catalytic Systems for the Asymmetric Synthesis of Tertiary Propargylic Alcohols

Catalyst/Ligand SystemSubstrate ExampleYield (%)Enantiomeric Excess (ee, %)Reference
Zn(OTf)₂ / (+)-N-methylephedrineAddition of phenylacetylene (B144264) to acetophenoneHighup to 99% organic-chemistry.org
CuI / (S)-Ph-BOXAddition of terminal alkynes to ynals70-95up to >99% rsc.org
MesCu / (R,R)-Ph-BPEKinetic resolution of tertiary propargylic alcohols>45up to >99% nih.gov

Development of Novel Catalytic Approaches to Alkynyl Ethers

The direct and catalytic asymmetric synthesis of alkynyl ethers, particularly tertiary ones, remains an area of active research. The development of novel catalytic systems that can achieve this transformation in a single, atom-economical step is a significant goal.

Recent advancements in transition metal catalysis have shown promise in this direction. For example, palladium-catalyzed reactions have been explored for the formation of C-O bonds. While often applied to the synthesis of aryl ethers, the principles can be adapted for alkynyl ethers. The challenge lies in controlling the regioselectivity and enantioselectivity of the alcohol addition to the alkyne.

Copper catalysis has also emerged as a powerful tool in alkyne functionalization. The use of chiral copper complexes to catalyze the addition of alcohols to activated alkynes is a potential route to chiral alkynyl ethers. The design of new chiral ligands that can effectively control the stereochemical outcome of such reactions is a key area of focus. For instance, the use of PyBox ligands in copper-catalyzed asymmetric propargylation reactions highlights the potential of this approach. rsc.org

Furthermore, tandem catalytic systems that combine multiple transformations in a single pot are gaining traction. A hypothetical example for the synthesis of this compound could involve a tandem iridium-catalyzed hydrosilylation of an amide followed by an enantioselective copper-catalyzed alkynylation to generate a chiral propargylic amine, which could then be conceptually adapted for ether synthesis. chemrxiv.org

Another innovative approach involves the use of synergistic catalysis, where two different catalysts work in concert to promote a reaction. For instance, a bifunctional silver catalyst has been used for the enantioselective synthesis of 2,5-dihydrofurans through the intramolecular capture of oxonium ylides with alkynes, demonstrating the potential of activating both the nucleophile and the electrophile simultaneously. rsc.org

The development of organocatalysis also offers new avenues for the synthesis of chiral alkynyl ethers. Chiral Brønsted acids or bases can be used to activate either the alkyne or the alcohol, facilitating a stereoselective addition. While still in its early stages for this specific application, the success of organocatalysis in other areas of asymmetric synthesis suggests its potential for future breakthroughs in the direct formation of chiral alkynyl ethers.

Table 2: Emerging Catalytic Strategies for Alkynyl Functionalization

Catalytic StrategyCatalyst/Reagent ExampleTransformation TypePotential ApplicationReference
Tandem CatalysisIr/Cu dual catalystReductive alkynylation of amidesSynthesis of chiral propargylic amines/ethers chemrxiv.org
Synergistic CatalysisBifunctional Ag catalystIntramolecular oxonium ylide captureSynthesis of functionalized heterocycles rsc.org
Copper-Catalyzed PropargylationCu/PyBox complexAsymmetric intramolecular propargylationSynthesis of cyclopentanones with quaternary stereocenters rsc.org

Elucidation of Reaction Mechanisms and Transformative Pathways of 4 Methoxy 4 Methylpent 2 Yne

Nucleophilic Addition Reactions of the Alkyne Moiety

The carbon-carbon triple bond of an alkyne is an electron-rich region, making it susceptible to attack by nucleophiles. The presence of a methoxy (B1213986) group at the 4-position and a methyl group could influence the regioselectivity of such additions.

Conjugate Additions to Electron-Deficient Alkynes

Conjugate additions typically occur with alkynes that are activated by an electron-withdrawing group, which polarizes the triple bond and provides a site for nucleophilic attack. In the case of 4-methoxy-4-methylpent-2-yne, the alkyne is not directly conjugated to a strong electron-withdrawing group. Therefore, it is not expected to be a prime candidate for classical Michael-type conjugate additions without activation.

Chemo-, Regio-, and Stereospecificity in Michael-Type Additions

For a Michael-type addition to occur on an unactivated alkyne like this compound, it would likely require harsh reaction conditions or specific catalytic activation. The regioselectivity would be influenced by both steric and electronic factors. The tertiary carbon at the 4-position would sterically hinder attack at the C3 position. Electronically, the influence of the distant methoxy group is not immediately obvious without experimental data.

Cycloaddition Chemistry Involving the Carbon-Carbon Triple Bond

Alkynes are versatile substrates in cycloaddition reactions, serving as a two-carbon component to form a variety of cyclic structures.

[3+2] Cycloaddition Reactions (e.g., with Diazo Compounds, Nitrones)

[3+2] cycloaddition reactions involving alkynes are a common method for the synthesis of five-membered heterocycles. For instance, the reaction of an alkyne with a diazo compound would be expected to yield a pyrazole. However, no specific studies detailing the reaction of this compound with diazo compounds or nitrones have been found in the surveyed literature.

Metal-Catalyzed Cycloaddition Processes (e.g., Pauson-Khand Type for Related Enynes/Diynes)

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone, typically mediated by a cobalt carbonyl complex. wikipedia.orgnih.govnih.govuwindsor.ca While this reaction is general for many alkynes, its application to this compound has not been specifically documented. The success and regioselectivity of such a reaction would depend on the specific reaction conditions and the nature of the alkene partner.

Rearrangement Processes and Isomerizations

Alkynes can undergo various rearrangement reactions, often catalyzed by acids, bases, or metals. For this compound, potential rearrangements could include isomerization to an allene (B1206475) or a conjugated diene, or other skeletal rearrangements under specific conditions. However, no studies detailing such transformations for this particular compound have been identified.

Propargyl-Allene Rearrangements in this compound Systems

Propargyl-allene rearrangements are fundamental transformations of propargylic compounds, leading to the formation of valuable allenic isomers. In the context of this compound, this rearrangement would involve the isomerization of the propargyl ether to the corresponding methoxyallene. These rearrangements can be initiated under thermal, acidic, or basic conditions, with the mechanism and product distribution being highly dependent on the reaction parameters.

Gold(I) catalysts have been shown to be effective in promoting the rearrangement of propargyl benzyl (B1604629) ethers to allenes through a 1,5-hydride shift/fragmentation sequence. acs.org For tertiary propargyl benzyl ethers, this transformation can occur under mild conditions, such as at room temperature. acs.org This suggests that a similar gold-catalyzed pathway could be viable for this compound, potentially leading to the formation of 4-methoxy-4-methylpenta-1,2-diene. The Thorpe-Ingold effect, resulting from the gem-dimethyl group at the propargylic position, is expected to facilitate such rearrangements. acs.org

The kinetic resolution of propargylic ethers can also be achieved through asymmetric rsc.orgacs.org-Wittig rearrangements, yielding chiral α-hydroxyallenes with high enantioselectivity. nih.gov This highlights a potential pathway for the stereoselective transformation of derivatives of this compound.

Catalyst/ConditionsSubstrate TypeProductYield (%)Reference
Gold(I) catalystTertiary propargyl benzyl ethersSubstituted allenes76-94 acs.org
Chiral N,N'-dioxide/Ni(II) complexPropargyloxy dicarbonyl compoundsChiral α-allenyl alcoholsHigh nih.gov

Oxidation and Reduction Chemistry at the Alkyne and Ether Functionalities

The alkyne and ether functionalities in this compound exhibit distinct reactivities towards oxidizing and reducing agents.

Oxidation:

The internal alkyne of this compound can be oxidized to a 1,2-diketone under various conditions. Reagents such as potassium permanganate (B83412) (KMnO₄) or ozone (O₃) can effect this transformation. jove.com More recently, transition-metal-free methods utilizing potassium persulfate and air have been developed for the oxidation of internal alkynes to 1,2-diketones. acs.org Electrochemical oxidation also provides a route to these diketones under mild conditions. rsc.org The steric hindrance around the alkyne in this compound, due to the adjacent tertiary carbon, might influence the reaction rate and require specific catalysts. Gold(I)-catalyzed oxidation of functionalized internal alkynes in the presence of an N-oxide has also been reported to yield α,β-diketo compounds. organic-chemistry.org

It is important to note that the tertiary ether linkage is generally stable to many oxidizing agents. However, harsh oxidation conditions could potentially lead to cleavage of the C-O bond.

Reduction:

The internal alkyne can be selectively reduced to either a cis- or trans-alkene, or fully reduced to an alkane, depending on the choice of reducing agent. organicchemistrytutor.com Catalytic hydrogenation over a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), will yield the corresponding cis-alkene, (Z)-4-methoxy-4-methylpent-2-ene. khanacademy.orglibretexts.org This stereoselective reduction occurs via syn-addition of hydrogen to the alkyne adsorbed on the catalyst surface. khanacademy.org

Conversely, reduction with sodium or lithium metal in liquid ammonia (B1221849) (a dissolving metal reduction) will produce the trans-alkene, (E)-4-methoxy-4-methylpent-2-ene. libretexts.org This reaction proceeds through a radical anion intermediate, where the steric repulsion between the alkyl groups favors the formation of the more stable trans product. khanacademy.org Complete reduction to the corresponding alkane, 4-methoxy-4-methylpentane, can be achieved by catalytic hydrogenation using catalysts like platinum or palladium on carbon under a hydrogen atmosphere. libretexts.org

The tertiary ether functionality is generally resistant to reduction by common catalytic hydrogenation methods and dissolving metal reductions.

Reagent/CatalystProduct from Internal AlkyneStereochemistryReference
KMnO₄, O₃, K₂S₂O₈/Air1,2-DiketoneN/A jove.comacs.org
Lindlar's Catalyst/H₂cis-Alkenesyn-addition khanacademy.orglibretexts.org
Na or Li in NH₃trans-Alkeneanti-addition libretexts.org
Pt or Pd/C / H₂AlkaneN/A libretexts.org

Carbene-Mediated Transformations (e.g., Cyclopropanation)

Carbene-mediated transformations, particularly cyclopropanation, offer a powerful method for the construction of three-membered rings. The electron-rich nature of the internal alkyne in this compound makes it a suitable substrate for reactions with carbenes or carbenoids, which are electrophilic species. This reaction would lead to the formation of a cyclopropene (B1174273) derivative.

The Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane (B129776) to generate an organozinc carbenoid, is a classic method for cyclopropanation of alkenes. masterorganicchemistry.com While the reaction with alkynes is less common, it is possible and leads to cyclopropenes. masterorganicchemistry.com Modifications of the Simmons-Smith reaction, such as the Furukawa modification using diethylzinc, can enhance reactivity. masterorganicchemistry.com

Transition metal catalysts, particularly those based on copper, rhodium, and gold, are widely used to catalyze the cyclopropanation of unsaturated systems with diazo compounds as carbene precursors. acs.orgacs.org Gold(I)-catalyzed asymmetric cyclopropenation of internal alkynes with aryldiazoacetates has been achieved with high enantioselectivity. acs.org Similarly, cobalt(II)-based metalloradical catalysis has been employed for the enantioselective cyclopropenation of terminal alkynes. acs.org Zinc-catalyzed cyclopropenation of alkynes using enynones as carbene sources has also been reported. uniovi.es

The steric hindrance around the alkyne in this compound could influence the approach of the carbene and potentially the diastereoselectivity of the cyclopropanation if a chiral catalyst is employed.

Derivatization Pathways for Further Functionalization

The presence of both an alkyne and a tertiary ether in this compound provides multiple avenues for derivatization to introduce new functional groups and build molecular complexity.

Derivatization of the Alkyne:

The internal alkyne can undergo a variety of addition reactions. For instance, hydroboration-oxidation would lead to the formation of a ketone. jove.com Specifically, for an unsymmetrical internal alkyne, a mixture of two ketones would be expected. Halogenation with reagents like Br₂ or Cl₂ would result in the formation of dihaloalkenes.

Derivatization of the Tertiary Ether:

Tertiary ethers are generally quite stable but can be cleaved under strongly acidic conditions, typically using hydrohalic acids like HBr or HI. This cleavage would proceed through a carbocation intermediate at the tertiary center, leading to the formation of 4-methylpent-2-yne-4-ol and methyl halide.

Further functionalization can be achieved by leveraging the reactivity of the propargylic position. While this compound itself is an ether, the corresponding tertiary propargylic alcohol, 4-methylpent-2-yn-4-ol, is a key precursor. This alcohol can undergo a variety of substitution reactions. For instance, it can be converted to other ethers through acid-catalyzed etherification. acs.org

Derivatization can also involve the modification of functional groups introduced through the reactions described in the preceding sections. For example, the carbonyl group of the 1,2-diketone formed from oxidation of the alkyne can be further reacted to form heterocycles. The double bond of the alkene products from reduction can be subjected to various addition reactions. The hydroxyl group of the parent propargyl alcohol can be derivatized using a wide range of reagents to form esters, silyl (B83357) ethers, and other functional groups, which can then influence subsequent transformations. libretexts.orgsigmaaldrich.com

Advanced Spectroscopic Characterization and Structural Analysis of 4 Methoxy 4 Methylpent 2 Yne

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of 4-Methoxy-4-methylpent-2-yne. By analyzing the magnetic environments of the hydrogen (¹H) and carbon (¹³C) nuclei, a complete map of the molecular skeleton and proton arrangement can be constructed.

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For this compound, with the structure CH₃-C≡C-C(CH₃)₂-OCH₃, four unique proton signals are predicted.

The methyl group attached to the alkyne (C1) is expected to produce a singlet, as there are no adjacent protons across the triple bond to cause splitting. Its chemical shift would be in the typical range for a methyl group on an alkyne. The two methyl groups at the C4 position are equivalent and will appear as a single, sharp singlet, shifted downfield due to the influence of the adjacent ether oxygen. The methoxy (B1213986) group (OCH₃) will also present as a distinct singlet. The absence of observed coupling for all signals simplifies the spectrum, making it a key identifying feature.

Table 1: Predicted ¹H NMR Data for this compound (Predicted for CDCl₃ solvent)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
CH₃-C≡~1.8Singlet3H
C(CH ₃)₂~1.4Singlet6H
OCH~3.3Singlet3H

The ¹³C NMR spectrum reveals the carbon backbone of the molecule. For this compound, seven distinct carbon signals are anticipated, corresponding to each carbon atom in the structure.

The two sp-hybridized carbons of the alkyne triple bond (C2 and C3) are expected to appear in the characteristic range of 70-90 ppm. The quaternary carbon (C4) bonded to the oxygen atom will be significantly deshielded, appearing further downfield. The carbon of the methoxy group (OCH₃) will also be in a typical downfield region for ether carbons. The carbons of the three methyl groups will appear in the upfield region, with the C1 methyl being slightly deshielded by the alkyne and the two equivalent C5 methyls being influenced by the quaternary carbon.

Table 2: Predicted ¹³C NMR Data for this compound (Predicted for CDCl₃ solvent)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C H₃-C≡ (C1)~4
CH₃-C ≡ (C2)~80
C -C(CH₃)₂ (C3)~85
-C (CH₃)₂-O (C4)~75
-C(C H₃)₂-O (C5)~28
OC H₃~51

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the predicted ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, no cross-peaks would be expected in a COSY spectrum, as none of the proton environments are on adjacent carbons with coupling protons. This lack of correlation would be a strong confirmation of the proposed structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show a cross-peak between the ¹H signal at ~1.8 ppm and the ¹³C signal at ~4 ppm (C1), a cross-peak between the ¹H signal at ~1.4 ppm and the ¹³C signal at ~28 ppm (C5), and a cross-peak between the ¹H signal at ~3.3 ppm and the ¹³C signal at ~51 ppm (OCH₃). This directly links each proton signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is essential for piecing together the molecular skeleton. Key expected correlations include:

The protons of the C1 methyl group (δ ~1.8) would show correlations to the alkyne carbons C2 (2-bond) and C3 (3-bond).

The protons of the two C5 methyl groups (δ ~1.4) would show correlations to the quaternary C4 (2-bond), the alkyne carbon C3 (3-bond), and the methoxy carbon (3-bond).

The protons of the methoxy group (δ ~3.3) would show a correlation to the quaternary C4 (2-bond).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding. For this molecule, NOESY could show a correlation between the protons of the C5 methyl groups and the methoxy protons, confirming their spatial proximity around the C4-O bond.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including FTIR and FT-Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of this compound would be dominated by absorptions corresponding to its alkyne and ether functionalities.

C≡C Stretch: A weak but sharp absorption band is expected in the region of 2260-2190 cm⁻¹. As this is an internal alkyne with different substituents on each side (disubstituted), the change in dipole moment during vibration is small, leading to a weak intensity.

C-O-C Stretch: A strong, prominent absorption band is predicted in the 1150-1085 cm⁻¹ region, characteristic of an alkyl ether.

sp³ C-H Stretch: Strong, sharp bands would appear in the 3000-2850 cm⁻¹ range, corresponding to the stretching vibrations of the methyl groups.

sp C-H Stretch: No absorption is expected around 3300 cm⁻¹, confirming the absence of a terminal alkyne.

Raman spectroscopy provides complementary information to FTIR, as it detects vibrations that result in a change in polarizability.

C≡C Stretch: The internal alkyne C≡C stretching vibration, which is often weak in the IR spectrum, is expected to produce a strong and easily identifiable signal in the Raman spectrum in the 2260-2190 cm⁻¹ range. This is because the symmetrical nature of the triple bond leads to a significant change in polarizability during the stretching motion.

C-O-C Stretch: The ether linkage would show a weaker signal in the Raman spectrum compared to its strong absorption in the IR.

sp³ C-H Stretch: The C-H stretching vibrations of the methyl groups would also be visible in the 3000-2850 cm⁻¹ region.

Normal Mode Analysis and Vibrational Assignment

Normal mode analysis is a powerful computational tool used to predict the vibrational frequencies of a molecule. Each normal mode corresponds to a specific type of molecular motion, and the collection of all normal modes provides a complete description of the molecule's vibrational degrees of freedom. For this compound, a non-linear molecule, the number of normal vibrational modes can be calculated using the formula 3N-6, where N is the number of atoms.

The vibrational spectrum of this compound would be characterized by several key stretching and bending modes. The most prominent of these is the C≡C stretching vibration of the alkyne group, which is expected to appear in the characteristic region of the infrared (IR) and Raman spectra. jove.com The position of this band can be influenced by the substitution pattern of the alkyne. Internal alkynes, such as the one in this compound, typically show a weaker C≡C stretching absorption in the IR spectrum compared to terminal alkynes due to a smaller change in the dipole moment during vibration. jove.com However, this bond often produces a strong signal in Raman spectroscopy. nih.gov

Other significant vibrational modes would include the C-H stretching vibrations of the methyl groups, the C-O stretching of the methoxy group, and various bending and rocking modes. A detailed vibrational assignment, often aided by computational methods like Density Functional Theory (DFT), is crucial for a complete structural confirmation.

Table 1: Predicted Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Expected Intensity
C-H StretchMethyl (CH₃)2950-3000Strong
C≡C StretchInternal Alkyne2190-2260Weak to Medium (IR), Strong (Raman)
C-O StretchMethoxy1050-1150Strong
C-H BendMethyl (CH₃)1375-1450Medium

Note: The data in this table is illustrative and based on typical frequency ranges for the respective functional groups. Actual experimental values may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. While this compound is a relatively nonpolar molecule, it could potentially be analyzed by ESI-MS through the formation of adducts with ions such as Na⁺ or K⁺, which are often present as impurities or can be intentionally added. The resulting spectrum would be expected to show a prominent peak corresponding to the [M+Na]⁺ or [M+K]⁺ ion, where M is the molecule. This would allow for the accurate determination of the molecular weight. Due to the soft nature of ESI, minimal fragmentation is generally observed, which is advantageous for clear molecular ion identification.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₇H₁₂O), the exact mass can be calculated. chemsrc.com HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, providing a high degree of confidence in the molecular formula determination.

The fragmentation of this compound under electron ionization (EI) would be expected to follow predictable pathways for alkynes and ethers. jove.comwikipedia.org Alpha-cleavage (cleavage of the bond adjacent to the oxygen atom) and cleavage at the propargylic position (the carbon atom adjacent to the triple bond) are likely fragmentation routes. jove.comwikipedia.org The resulting fragmentation pattern provides a "fingerprint" that is unique to the molecule's structure.

Table 2: Illustrative High-Resolution Mass Spectrometry Data for this compound

Ion FormulaCalculated m/zPutative Fragment
[C₇H₁₂O]⁺•112.0888Molecular Ion
[C₆H₉O]⁺97.0653Loss of CH₃
[C₅H₉]⁺69.0704Cleavage at C-O bond
[C₄H₇O]⁺71.0497McLafferty-type rearrangement

Note: This data is illustrative and represents plausible fragmentation pathways. Actual observed fragments and their relative abundances would need to be determined experimentally.

X-ray Crystallography for Solid-State Structural Determination (Applicable to Crystalline Derivatives)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. uq.edu.auazolifesciences.com While this compound is likely a liquid at room temperature, this technique can be applied to crystalline derivatives of the compound. The process involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. excillum.com

Computational and Theoretical Investigations of 4 Methoxy 4 Methylpent 2 Yne

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are indispensable tools for predicting the properties of molecules. For a molecule like 4-methoxy-4-methylpent-2-yne, a combination of methods would be necessary to achieve a balance between computational cost and accuracy.

Density Functional Theory (DFT) is a widely used method for calculating the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT is particularly well-suited for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. This process is fundamental as the optimized geometry is the starting point for most other computational analyses. For this compound, DFT would be used to determine bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that often provides a good balance of accuracy and computational efficiency for organic molecules. ysu.am Møller-Plesset perturbation theory of the second order (MP2) is another method that can be used, particularly for systems where electron correlation is important. aip.org

The basis set determines the flexibility of the atomic orbitals used in the calculation. A larger basis set generally leads to more accurate results but also increases the computational cost. For a molecule containing atoms like carbon, hydrogen, and oxygen, the 6-311++G** basis set is a robust choice. The "++" indicates the inclusion of diffuse functions on all atoms, which are important for describing anions and weak interactions, while the "**" signifies the addition of polarization functions on all atoms, which are necessary for accurately describing bonding. ysu.am

A comparative study employing different combinations of functionals and basis sets would be ideal to ensure the reliability of the calculated properties of this compound.

Conformational Analysis and Potential Energy Surface Exploration

This compound possesses several single bonds around which rotation can occur, leading to different spatial arrangements or conformations. lumenlearning.com A detailed conformational analysis is crucial for understanding the molecule's flexibility and the relative stabilities of its different forms. lumenlearning.com

This would involve systematically rotating the dihedral angles associated with the C-C and C-O single bonds and calculating the energy at each step. The results would be plotted on a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The minima on the PES correspond to stable conformers, while the maxima represent transition states between them. This analysis would reveal the most stable conformation of this compound and the energy barriers for interconversion between different conformers. For flexible molecules, understanding the conformational landscape is essential as the properties of the molecule can be an average over several low-energy conformers. rsc.org

Elucidation of Electronic Properties and Reactivity Descriptors

Once the optimized geometry of the most stable conformer(s) is obtained, various electronic properties and reactivity descriptors can be calculated to predict the chemical behavior of this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. wuxibiology.com

The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. wikipedia.org A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates the opposite. wikipedia.org For this compound, the HOMO is expected to be a π-orbital associated with the carbon-carbon triple bond, while the LUMO is likely to be the corresponding π*-antibonding orbital. The methoxy (B1213986) and methyl groups would influence the energies of these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This table is illustrative and based on general principles for similar molecules, as direct computational data for this compound is not available.

Orbital Energy (eV) Description
HOMO -9.5 Primarily located on the C≡C triple bond, with some contribution from the oxygen lone pairs.
LUMO 1.5 Primarily located on the C≡C triple bond (π* orbital).

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. numberanalytics.com It provides a detailed picture of charge distribution and delocalization effects. For this compound, NBO analysis would be used to:

Determine the natural atomic charges: This would reveal the charge distribution within the molecule, identifying electron-rich and electron-poor regions. The oxygen atom of the methoxy group is expected to be the most electronegative atom.

Analyze hyperconjugative interactions: These are stabilizing interactions that involve the delocalization of electrons from a filled bonding or lone pair orbital to an empty antibonding orbital. For example, the interaction between the oxygen lone pairs and the C-C or C-H antibonding orbitals could be quantified.

Investigate lone pair delocalization: The extent to which the lone pairs on the oxygen atom are delocalized into the rest of the molecule can be determined, which has implications for the molecule's basicity and reactivity.

Table 2: Illustrative Natural Atomic Charges for this compound from a Hypothetical NBO Analysis This table presents expected charge distributions based on the electronegativity of the atoms and is for illustrative purposes only.

Atom Natural Charge (e)
O (methoxy) -0.6
C (quaternary) +0.4
C (alkyne) -0.2
C (alkyne) -0.1
C (methyl on quat.) -0.2
C (methoxy methyl) -0.1

Molecular Electrostatic Surface Potential (MESP) Mapping

The Molecular Electrostatic Surface Potential (MESP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It is mapped onto the electron density surface, providing insights into a molecule's reactive behavior by indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In MESP maps, regions of negative potential are typically colored red, indicating an excess of electron density and a propensity to interact with electrophiles. Conversely, blue areas represent positive potential, signifying a deficiency of electrons and a favorable site for nucleophilic attack. Intermediate potentials are represented by a color spectrum, often including orange, yellow, and green.

For this compound, an MESP analysis would be expected to reveal a region of high electron density (negative potential) around the carbon-carbon triple bond (alkyne functional group) and the oxygen atom of the methoxy group, due to the presence of pi electrons and lone pairs, respectively. These areas would be predicted as the primary sites for electrophilic attack. In contrast, the hydrogen atoms of the methyl groups would likely exhibit a positive electrostatic potential, rendering them susceptible to interactions with nucleophiles.

As of the latest literature review, specific MESP mapping data for this compound has not been published. Therefore, a quantitative data table of MESP values for this compound cannot be provided.

Interactive Data Table: MESP Key Values for this compound (No published data available)

Molecular RegionMESP Value (kJ/mol)
Alkyne π-systemData not available
Methoxy OxygenData not available
Methyl HydrogensData not available

Theoretical Studies of Reaction Mechanisms and Kinetics

Theoretical studies are crucial for elucidating the detailed pathways of chemical reactions, including the identification of transient species like transition states and the calculation of reaction rates. Such studies for this compound would provide a molecular-level understanding of its reactivity.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

In computational chemistry, the localization of a transition state (the highest energy point along the reaction pathway) is fundamental to understanding the mechanism of a chemical transformation. Once a transition state is identified, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state correctly connects the intended species.

For reactions involving this compound, such as electrophilic additions to the alkyne or substitution reactions at the quaternary carbon, theoretical calculations would be employed to find the specific geometries and energies of the transition states. However, a review of the current scientific literature indicates that no studies detailing transition state localization or IRC analyses for reactions of this compound have been reported.

Activation Barriers and Thermodynamic Parameters of Key Transformations

For this compound, computational studies could determine the activation barriers for various potential reactions, providing a basis for predicting its chemical behavior under different conditions. For instance, the energy barriers for the hydration or halogenation of the alkyne could be quantified. At present, there are no published computational studies that provide data on the activation barriers or thermodynamic parameters for reactions involving this compound.

Interactive Data Table: Calculated Activation Barriers for Reactions of this compound (No published data available)

Reaction TypeActivation Barrier (Ea) in kJ/mol
Electrophilic AdditionData not available
Nucleophilic AttackData not available

Solvent Effects in Computational Modeling (e.g., PCM models)

Reactions are often conducted in a solvent, which can significantly influence reaction pathways and rates. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent by treating it as a continuous medium with a specific dielectric constant. This approach allows for the calculation of molecular properties and reaction energetics in a simulated solvent environment, providing more realistic predictions.

The application of PCM or other solvent models to the study of this compound's reactivity would be essential for comparing theoretical predictions with experimental results, which are typically obtained in solution. However, no computational studies incorporating solvent effects for this specific compound have been found in the literature.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption wavelengths. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

For this compound, computational methods could predict its ¹H and ¹³C NMR spectra, which would be characterized by signals corresponding to the different hydrogen and carbon environments in the molecule. Similarly, its IR spectrum could be calculated to identify the characteristic vibrational frequencies, such as the C≡C stretch of the alkyne and the C-O stretch of the methoxy group. A comparison of these predicted spectra with experimentally obtained data would provide a powerful means of structural verification.

To date, no published studies have reported the theoretical prediction and experimental correlation of spectroscopic data for this compound.

Interactive Data Table: Predicted vs. Experimental Spectroscopic Data for this compound (No published data available)

Spectroscopic DataPredicted ValueExperimental Value
¹³C NMR (C≡C)Data not availableData not available
¹H NMR (OCH₃)Data not availableData not available
IR (C≡C stretch, cm⁻¹)Data not availableData not available

Applications As a Synthetic Intermediate and Future Research Directions

Strategic Utility in the Synthesis of Complex Organic Architectures

The bifunctional nature of 4-Methoxy-4-methylpent-2-yne makes it an intriguing candidate for the construction of complex molecular frameworks.

Building Block for Natural Products and Bioactive Compounds (Focus on synthetic pathways, not biological activity)

While no direct applications of this compound in the total synthesis of natural products have been documented, its structure is suggestive of a precursor to polyketide or terpenoid-like fragments. The internal alkyne could be elaborated through various transformations such as hydration, hydroboration-oxidation, or carbo/hydrometallation to introduce further functionality. The tertiary ether, stable under many reaction conditions, could be carried through several synthetic steps before a potential deprotection to reveal a tertiary alcohol. For instance, the addition of organometallic reagents to the alkyne, followed by further manipulations, could lead to complex acyclic or cyclic systems.

Precursor for Advanced Materials Chemistry (e.g., Specialty Polymers, if applicable)

The synthesis of polymers from related alkynes, such as 4-methyl-2-pentyne (B1585047), has been reported. researchgate.net Polymerization of 4-methyl-2-pentyne using catalytic systems composed of tungsten hexachloride or niobium and tantalum pentachlorides with organometallic cocatalysts yields poly(4-methyl-2-pentyne). researchgate.net This polymer is noted for its amorphous, glassy nature and has been explored for its gas-separation and mechanical properties, suggesting its use as a membrane material. researchgate.net Given this precedent, this compound could theoretically be polymerized to create a specialty polymer with potentially altered physical and chemical properties due to the presence of the methoxy (B1213986) group, such as improved solubility or different gas permeability characteristics. However, no such polymerization has been reported to date.

Methodological Innovations Driven by this compound Chemistry

Currently, there are no methodological innovations that have been specifically developed using this compound. The development of new synthetic methods often arises from the exploration of novel reactivity, which has not yet been undertaken for this compound.

Exploration of Novel Reactivity Patterns and Uncharted Synthetic Transformations

The juxtaposition of the ether and alkyne functionalities in this compound presents opportunities for investigating novel reactivity. For example, intramolecular reactions, potentially triggered by a Lewis acid activating the ether, could lead to cyclization products. The electronic effects of the methoxy group on the reactivity of the alkyne towards various reagents could also be a fruitful area of study, potentially revealing unique selectivity compared to simple alkyl-substituted alkynes.

Prospects in Asymmetric Catalysis and Stereoselective Synthesis

The internal alkyne of this compound could be a substrate for asymmetric hydrogenation or other stereoselective additions to the triple bond, leading to the formation of chiral centers. The development of catalytic systems that can differentiate the two ends of the internal alkyne would be a significant challenge but could provide access to valuable chiral building blocks. The synthesis of stereochemically complex molecules, such as anti α-Methyl-β-Methoxy carboxylic compounds, often involves the stereoselective addition to acetals, a reaction class that could potentially be adapted for substrates derived from this compound. orgsyn.org

Integration with Flow Chemistry and Sustainable Synthetic Practices

The use of this compound in flow chemistry systems has not been explored. However, its potential use in continuous manufacturing processes could offer advantages in terms of safety, efficiency, and scalability for any future applications that are developed. The principles of green chemistry, such as atom economy and the use of catalytic processes, would be central to developing sustainable synthetic routes utilizing this compound.

Q & A

What are the optimal synthetic routes for 4-Methoxy-4-methylpent-2-yne, and how do steric effects influence reaction yields?

Basic Research Focus
The synthesis of this compound typically involves alkyne formation via elimination or coupling reactions. A common method is the dehydrohalogenation of a propargyl halide precursor (e.g., 4-methoxy-4-methylpent-2-enyl bromide) using a strong base like NaNH₂ in anhydrous NH₃. Steric hindrance from the methyl and methoxy groups may reduce reaction efficiency; thus, bulkier bases (e.g., LDA) or controlled temperatures (e.g., −78°C) can mitigate side reactions .

Advanced Research Focus
Advanced routes include transition-metal-catalyzed alkyne couplings (e.g., Sonogashira coupling) using functionalized aryl or alkyl halides. However, the electron-donating methoxy group may alter catalytic activity. Researchers must optimize ligand systems (e.g., Pd(PPh₃)₄ with CuI co-catalyst) and solvent polarity (e.g., THF vs. DMF) to enhance regioselectivity .

How can structural ambiguities in this compound be resolved using spectroscopic and computational methods?

Basic Research Focus
Basic characterization relies on:

  • IR Spectroscopy : Detection of the C≡C stretch (~2100–2260 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹).
  • NMR :
    • ¹H NMR : Methoxy singlet (~δ 3.3–3.5 ppm), methyl group (~δ 1.2–1.4 ppm), and alkyne proton absence (internal alkyne).
    • ¹³C NMR : Alkyne carbons (~δ 70–90 ppm) and quaternary carbon signals .

Advanced Research Focus
Advanced studies use X-ray crystallography to resolve steric crowding (e.g., methoxy/methyl spatial arrangement) . DFT calculations (e.g., B3LYP/6-31G*) predict electronic effects, such as hyperconjugation between the methoxy group and alkyne π-system, which influences reactivity .

What experimental strategies address contradictions in reactivity data for this compound under varying conditions?

Basic Research Focus
Discrepancies in hydration or oxidation rates may arise from solvent polarity or trace metal impurities. For example, acid-catalyzed hydration (HgSO₄/H₂SO₄) yields ketones, but competing side reactions can occur. Rigorous purification (e.g., column chromatography) and inert atmospheres (N₂/Ar) improve reproducibility .

Advanced Research Focus
Mechanistic contradictions (e.g., unexpected regioselectivity in Diels-Alder reactions) require kinetic isotope effects (KIE) or Hammett plots to assess electronic vs. steric dominance. Transient intermediates can be trapped using low-temperature NMR (−40°C) or characterized via ESI-MS .

How does this compound perform as a ligand or building block in supramolecular chemistry?

Advanced Research Focus
The compound’s rigid alkyne backbone and electron-rich methoxy group make it suitable for:

  • Coordination Chemistry : As a ligand for Cu(I) or Ag(I) in luminescent complexes.
  • Click Chemistry : Azide-alkyne cycloadditions (CuAAC) to synthesize triazole-linked frameworks.
    Steric constraints may limit binding modes, necessitating crystallographic validation .

What safety protocols are recommended for handling this compound given limited toxicity data?

Basic Research Focus
While specific toxicity data are scarce (similar to and ), general precautions include:

  • Storage : Under inert gas at −20°C to prevent alkyne polymerization.
  • Handling : Use fume hoods, nitrile gloves, and explosion-proof equipment due to potential flammability.
  • Waste Disposal : Neutralization with dilute HCl before incineration.

How does the compound’s stability vary under photolytic or oxidative conditions?

Advanced Research Focus
Photodegradation studies (e.g., UV-Vis irradiation in MeCN) can track alkyne cleavage or methoxy demethylation. Oxidative stability is tested using O₃ or mCPBA, with products analyzed via GC-MS. Computational models (e.g., TD-DFT) predict degradation pathways .

What role does this compound play in synthesizing bioactive molecules?

Advanced Research Focus
The compound serves as a precursor for:

  • Anticancer Agents : Alkyne moieties enhance cellular uptake via hydrophobic interactions.
  • Antimicrobials : Methoxy groups improve solubility and target binding (e.g., enzyme active sites).
    Biological assays (e.g., MIC tests) require derivatives with modified substituents to balance activity and toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.